molecular formula C51H69F3N18O11S2 B10827562 Setmelanotide (TFA)

Setmelanotide (TFA)

Cat. No.: B10827562
M. Wt: 1231.3 g/mol
InChI Key: WLNKAQFYDVNRDO-GZRAWZNHSA-N
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Description

Setmelanotide (trifluoroacetate salt) is a cyclic peptide agonist of the melanocortin receptor 4 (MC4R). It is primarily used for the treatment of obesity caused by genetic deficiencies in pro-opiomelanocortin, proprotein convertase subtilisin/kexin type 1, or leptin receptor. Setmelanotide is the first available treatment for these conditions and has shown significant efficacy in reducing body weight in affected patients .

Preparation Methods

Setmelanotide is synthesized through a series of peptide coupling reactions. The synthetic route involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) .

Chemical Reactions Analysis

Setmelanotide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond formation between cysteine residues is a key oxidation reaction in the synthesis of setmelanotide.

    Reduction: Reduction reactions can break the disulfide bonds, reverting the peptide to its linear form.

    Substitution: Amino acid residues in the peptide can undergo substitution reactions to modify the peptide’s properties.

Common reagents used in these reactions include oxidizing agents like iodine for disulfide bond formation and reducing agents like dithiothreitol (DTT) for disulfide bond cleavage. The major products formed from these reactions are the cyclic and linear forms of the peptide .

Scientific Research Applications

Setmelanotide has a wide range of scientific research applications:

Mechanism of Action

Setmelanotide exerts its effects by acting as an agonist of the melanocortin receptor 4 (MC4R). The MC4R pathway in the hypothalamus is crucial for regulating hunger, caloric intake, and energy expenditure. Setmelanotide binds to the MC4 receptor, mimicking the action of alpha-melanocyte-stimulating hormone (α-MSH), which activates the receptor and restores the impaired signaling pathway. This activation increases satiety signals and energy expenditure, leading to reduced hunger and food intake .

Properties

Molecular Formula

C51H69F3N18O11S2

Molecular Weight

1231.3 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H68N18O9S2.C2HF3O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3-2(4,5)1(6)7/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);(H,6,7)/t26-,33+,34+,35-,36+,37+,38+,39+;/m1./s1

InChI Key

WLNKAQFYDVNRDO-GZRAWZNHSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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